

Characterizing Dimethylvinylamine Derivatives: A Comparative Guide to Advanced Spectroscopic Techniques

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Compound of Interest

Compound Name: *Dimethylvinylamine*

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For researchers, scientists, and drug development professionals, the precise characterization of novel molecules is paramount. This guide provides a comprehensive comparison of advanced spectroscopic techniques for the analysis of **Dimethylvinylamine** (DMVA) derivatives, a class of enamines with growing interest in synthetic chemistry and materials science. We present a comparative overview of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by expected data and detailed experimental protocols.

The unique electronic and structural features of **Dimethylvinylamine** derivatives, characterized by the presence of a C=C double bond conjugated with a nitrogen atom, necessitate a multi-faceted analytical approach for unambiguous identification and characterization. This guide will use a representative, hypothetical DMVA derivative, N,N-dimethyl-1-phenylvinylamine, as a case study to illustrate the application and data output of each technique.

Comparative Overview of Spectroscopic Techniques

The selection of an appropriate spectroscopic technique is contingent on the specific analytical goal, ranging from initial functional group identification to complete structural elucidation and purity assessment.

Technique	Principle	Information Obtained	Advantages	Limitations
NMR Spectroscopy	Nuclear spin transitions in a magnetic field	Detailed molecular structure, connectivity, stereochemistry, and purity	Unambiguous structure determination, non-destructive	Lower sensitivity, requires higher sample concentration
Mass Spectrometry	Ionization and mass-to-charge ratio analysis	Molecular weight, elemental composition, and structural information from fragmentation	High sensitivity, suitable for trace analysis	Destructive, may not distinguish isomers without chromatography
Infrared Spectroscopy	Vibrational transitions of functional groups	Presence of specific functional groups (e.g., C=C, C-N)	Fast, simple, and cost-effective for functional group identification	Provides limited structural information, complex spectra can be difficult to interpret
UV-Vis Spectroscopy	Electronic transitions between molecular orbitals	Information about conjugated systems and chromophores	High sensitivity for conjugated systems, useful for quantitative analysis	Limited structural information, not all compounds are UV-active

In-Depth Analysis with a Case Study: N,N-dimethyl-1-phenylvinylamine

To illustrate the practical application of these techniques, we will consider the expected spectroscopic data for N,N-dimethyl-1-phenylvinylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. For our case study, both ^1H and ^{13}C NMR, along with 2D techniques like HSQC and HMBC, would be employed.

Expected ^1H and ^{13}C NMR Data for N,N-dimethyl-1-phenylvinylamine

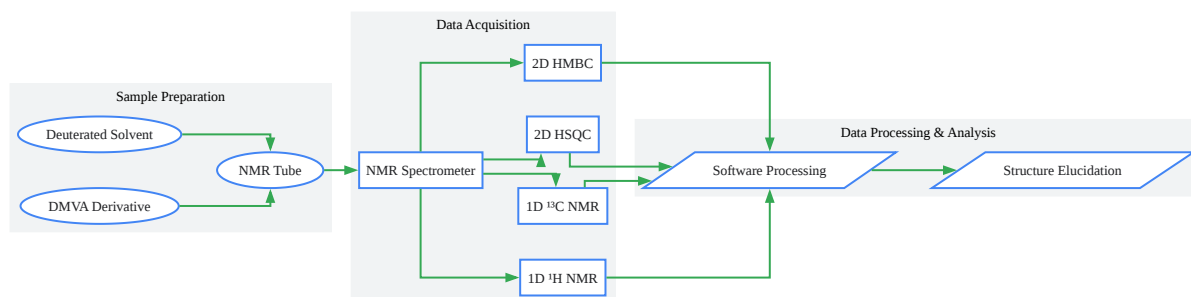
^1H NMR	Expected Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Vinyl Protons	4.0 - 5.5	Two doublets	1H each	$=\text{CH}_2$
N-Methyl Protons	2.5 - 3.0	Singlet	6H	$-\text{N}(\text{CH}_3)_2$
Aromatic Protons	7.0 - 7.5	Multiplet	5H	$-\text{C}_6\text{H}_5$

^{13}C NMR	Expected Chemical Shift (ppm)	Assignment
N-Methyl Carbons	40 - 50	$-\text{N}(\text{CH}_3)_2$
Vinyl Carbons	90 - 110 ($=\text{CH}_2$), 140 - 150 (C=)	C=C
Aromatic Carbons	125 - 140	$-\text{C}_6\text{H}_5$

Experimental Protocol for NMR Analysis

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified DMVA derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap.
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **^1H NMR Acquisition:** Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ^{13}C , more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- 2D NMR Acquisition (HSQC/HMBC): For unambiguous assignment of proton and carbon signals, acquire 2D correlation spectra.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ^1H and ^{13}C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): Correlates ^1H and ^{13}C nuclei over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[\[1\]](#)
- Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and signal integration.



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